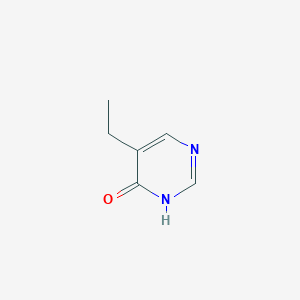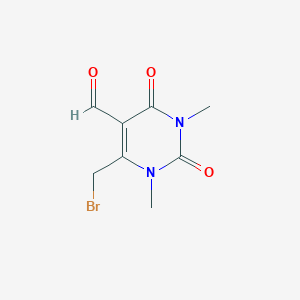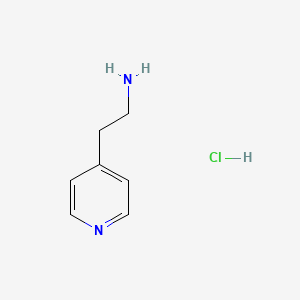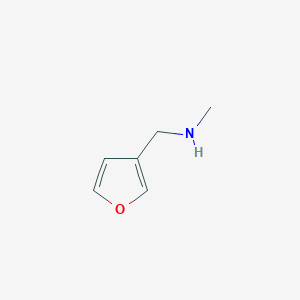
1-(furan-3-yl)-N-methylmethanamine
Descripción general
Descripción
“(furan-3-yl)methanamine” is a chemical compound with the CAS Number: 4543-47-9 . It has a molecular weight of 97.12 and is typically stored at 4°C . It is a liquid in its physical form .
Synthesis Analysis
While specific synthesis methods for “1-(furan-3-yl)-N-methylmethanamine” were not found, furan compounds can be synthesized from various sulfur ylides and alkynes . Another method involves the formation of enantiopure 1-(2-furanyl)-1,2-ethanediol from substituted or non-substituted 2-vinylfuran .
Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .
Physical And Chemical Properties Analysis
“(furan-3-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(furan-3-yl)-N-methylmethanamine derivatives have been studied for their potential as eco-friendly corrosion inhibitors. For instance, compounds like 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM) have demonstrated effectiveness in inhibiting corrosion of N80 steel in acidic environments. These studies employed techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to assess the inhibitors' performance (Yadav, Sarkar, & Purkait, 2015).
Anticancer Research
Derivatives of this compound, such as PK9320 and PK9323, have been explored for their anticancer properties. These compounds have shown potential in restoring p53 signaling in mutated cancer cells by acting as molecular chaperones. Research on these derivatives indicates their efficacy as anticancer agents due to their genotoxic and epigenotoxic effects on breast cancer cells (Luparello et al., 2021).
Fluorescent Indicators
Some this compound derivatives have been synthesized as fluorescent indicators for metal ions, particularly copper. These compounds form complexes with copper ions, leading to significant shifts in absorption and fluorescence spectra, useful in detecting copper levels in living cells (Yang et al., 2016).
Molecular Docking and Antimicrobial Studies
Research has also been conducted on 1-(furan-2-yl) methanamine condensed with other compounds to form Schiff base rare earth metal complexes. These complexes have been evaluated for antimicrobial and anticancer activities, showing promising results in both assays. Theoretical docking against microbial target proteins has been used to explore their biological efficacy (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Photoluminescent Properties
This compound derivatives have also been integrated into photoluminescent studies. For example, platinum(II) complexes with these derivatives have been developed and characterized for their emissive properties at room temperature, with potential applications in areas like organic light-emitting diodes (OLEDs) (Tenne et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Furan derivatives have been found to act on various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
It’s known that furan derivatives interact with their targets to show their potentiality to treat diseases or disorders
Biochemical Pathways
The fate of these FPCs and their potential are shown as examples, where many more simple or complex chemicals can be obtained .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The stability and efficacy of furan derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
1-(Furan-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound has been shown to interact with certain neurotransmitter receptors, influencing their signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it has been found to modulate neurotransmitter release, thereby affecting cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism. In liver cells, this compound has been observed to influence the expression of genes involved in detoxification processes . These effects highlight the compound’s potential impact on cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity . For instance, its interaction with cytochrome P450 enzymes can result in either inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of gene expression and metabolic activity . These findings suggest that the compound’s effects are both stable and enduring in controlled environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include liver damage and alterations in neurotransmitter levels . These findings underscore the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions facilitate the compound’s metabolism and subsequent excretion from the body. The compound has also been shown to influence metabolic flux, leading to changes in the levels of various metabolites . These effects highlight the compound’s role in modulating metabolic processes and its potential impact on overall metabolic health.
Propiedades
IUPAC Name |
1-(furan-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZHRKIFGGQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518733 | |
| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23008-21-1 | |
| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



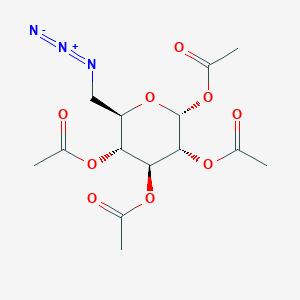
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
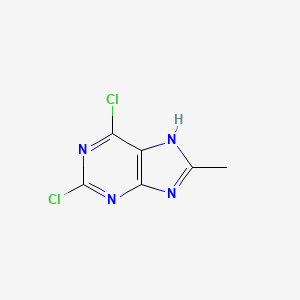
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
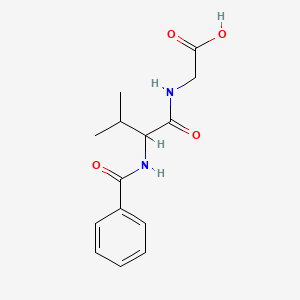
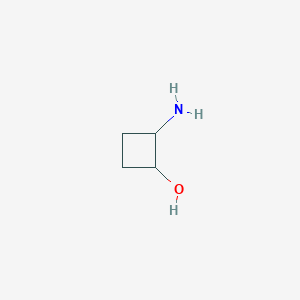
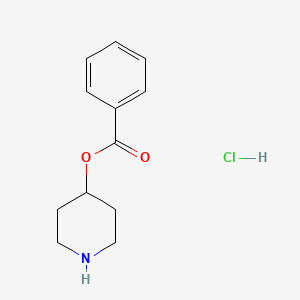
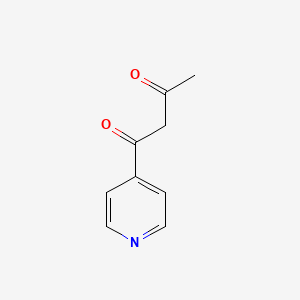
![Furo[2,3-B]pyridine](/img/structure/B1315467.png)
